Cas no 1185293-14-4 (2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-yl)-ethylamine hydrochloride)

2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-yl)-ethylamine hydrochloride structure
1185293-14-4 structure
Product Name:2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-yl)-ethylamine hydrochloride
CAS No:1185293-14-4
MF:C7H15ClN4S
MW:222.738798379898
CID:1072669
PubChem ID:46736439
Update Time:2025-07-25

2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-yl)-ethylamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-yl)-ethylamine hydrochloride
    • 1185293-14-4
    • 2-(5-(Ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)ethanaminehydrochloride
    • 2-[5-(ethylsulfanyl)-4-methyl-1,2,4-triazol-3-yl]ethanamine hydrochloride
    • 2-(5-(Ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride
    • 2-(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)ethanamine;hydrochloride
    • AKOS015846898
    • Inchi: 1S/C7H14N4S.ClH/c1-3-12-7-10-9-6(4-5-8)11(7)2;/h3-5,8H2,1-2H3;1H
    • InChI Key: ASWRYAYEBBUNDE-UHFFFAOYSA-N
    • SMILES: Cl.S(CC)C1=NN=C(CCN)N1C

Computed Properties

  • Exact Mass: 222.0705954g/mol
  • Monoisotopic Mass: 222.0705954g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 133
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 82Ų

2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-yl)-ethylamine hydrochloride Security Information

2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-yl)-ethylamine hydrochloride Pricemore >>

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Additional information on 2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-yl)-ethylamine hydrochloride

Introduction to 2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-yl)-ethylamine hydrochloride (CAS No. 1185293-14-4)

2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-yl)-ethylamine hydrochloride, identified by its CAS number 1185293-14-4, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the triazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a 5-Ethylsulfanyl substituent and a 4-methyl group on the triazole ring, alongside an ethylamine moiety that further enhances its pharmacological profile.

The hydrochloride salt form of this compound is particularly noteworthy, as it improves solubility and stability, making it more suitable for various experimental and industrial applications. In recent years, there has been a growing interest in triazole derivatives due to their broad-spectrum antimicrobial properties, including activity against resistant bacterial strains. The presence of the ethylamine group suggests potential interactions with biological targets such as enzymes and receptors, which could be exploited for the development of novel drugs.

Recent advancements in medicinal chemistry have highlighted the importance of optimizing molecular structures to enhance bioavailability and reduce off-target effects. The 5-Ethylsulfanyl group in this compound may contribute to its binding affinity by introducing sulfur atoms, which are known to form stable interactions with biological molecules. Additionally, the 4-methyl substitution could influence the electronic properties of the triazole ring, affecting its reactivity and metabolic stability.

One of the most compelling aspects of this compound is its potential in addressing unmet medical needs. For instance, studies have demonstrated that triazole derivatives can exhibit inhibitory effects on certain kinases and other enzymes involved in cancer progression. The ethylamine moiety may play a crucial role in modulating these interactions by serving as a linker between the triazole core and other pharmacophoric groups. This design principle aligns with current trends in drug discovery, where multi-target inhibition is favored for achieving synergistic therapeutic effects.

The synthesis of 2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-yl)-ethylamine hydrochloride involves a series of well-established organic reactions, including nucleophilic substitution and condensation steps. The introduction of the 5-Ethylsulfanyl group typically requires thiolation reactions, while the 4-methyl substitution can be achieved through Friedel-Crafts alkylation or other similar methods. The final step involves conversion to the hydrochloride salt to improve physicochemical properties. Advanced synthetic techniques such as flow chemistry have been explored to enhance yield and purity, ensuring that researchers have access to high-quality material for their studies.

In terms of biological activity, preliminary assays have shown that this compound exhibits promising properties in vitro. Its interaction with bacterial enzymes has been investigated using spectroscopic methods such as NMR spectroscopy and mass spectrometry. These studies indicate that the ethylamine group interacts with specific residues on the target protein, leading to inhibitory effects. Furthermore, computational modeling has been employed to predict binding affinities and optimize lead structures for further development.

The pharmaceutical industry is increasingly leveraging structure-activity relationship (SAR) studies to refine candidate molecules like this one. By systematically modifying key functional groups—such as the 5-Ethylsulfanyl, 4-methyl, and ethylamine moieties—researchers can fine-tune potency and selectivity. For example, variations in sulfur-containing substituents have been shown to significantly impact antimicrobial efficacy without compromising safety profiles. Such findings underscore the importance of thorough characterization before advancing into clinical trials.

Regulatory considerations also play a critical role in the development of new chemical entities (NCEs). Agencies such as the FDA and EMA require comprehensive data on safety and efficacy before approving a drug for human use. The hydrochloride salt form simplifies compliance with these requirements by providing a stable and well-characterized product. Additionally, toxicological studies are essential to assess potential side effects associated with long-term exposure.

The broader significance of this compound lies in its contribution to innovation within drug discovery pipelines. As antibiotic resistance remains a global health challenge, novel antimicrobial agents are desperately needed. Triazole derivatives offer a versatile scaffold that can be modified to address diverse therapeutic needs. Collaborative efforts between academic researchers and industry partners are essential for translating laboratory findings into viable therapeutic options.

Future directions for research on 2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-yl)-ethylamine hydrochloride may include exploring its potential as an intermediate in more complex drug molecules or investigating its mechanism of action in greater detail. Preclinical studies could provide insights into its pharmacokinetics and pharmacodynamics, paving the way for human trials if promising results are obtained. The integration of artificial intelligence (AI) tools has also shown promise in accelerating drug discovery processes by predicting optimal modifications based on large datasets.

In conclusion,2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-yl)-ethylamine hydrochloride (CAS No. 1185293-14-4) represents an intriguing compound with significant potential in pharmaceutical applications. Its unique structural features—particularly the combination of 5-Ethylsulfanyl, 4-methyl, and ethylamine groups���make it a valuable candidate for further investigation into antimicrobial therapies and beyond. As research continues to uncover new biological targets and synthetic strategies,this molecule stands at the forefront of innovation in medicinal chemistry.

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